molecular formula C18H26F2N2O B6125793 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B6125793
M. Wt: 324.4 g/mol
InChI Key: UPXPNMTZVFXYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPE is a selective agonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. In

Scientific Research Applications

2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in reward and motivation pathways in the brain. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has also been found to have a low affinity for other dopamine receptors, such as D1 and D2, which reduces the likelihood of unwanted side effects.

Mechanism of Action

2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol acts as a selective agonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the dopamine D3 receptor by 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol leads to an increase in dopamine release in these pathways, resulting in a rewarding and reinforcing effect. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has also been found to modulate the activity of other neurotransmitters, such as glutamate and GABA, which further contributes to its therapeutic potential.
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been found to have a number of biochemical and physiological effects in preclinical studies. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation pathways. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has also been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor subtype. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol also has a low affinity for other dopamine receptors, which reduces the likelihood of unwanted side effects. However, 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has several limitations for lab experiments as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol also has a short half-life, which can limit its effectiveness in certain experimental paradigms.

Future Directions

2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on further elucidating the mechanism of action of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol, as well as optimizing its pharmacokinetic properties. Additionally, more studies are needed to determine the safety and efficacy of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol in humans. Finally, the potential of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol as a tool for exploring the role of the dopamine D3 receptor in various physiological and pathological processes should be further explored.

Synthesis Methods

The synthesis of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 1-cyclopentyl-4-(3,5-difluorobenzyl)piperazine with ethylene oxide, followed by reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a white crystalline solid with a melting point of 126-127°C.

properties

IUPAC Name

2-[1-cyclopentyl-4-[(3,5-difluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2N2O/c19-15-9-14(10-16(20)11-15)12-21-6-7-22(17-3-1-2-4-17)18(13-21)5-8-23/h9-11,17-18,23H,1-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXPNMTZVFXYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol

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